molecular formula C14H18BrNO4 B11783601 Methyl2-(2-((3-bromophenoxy)methyl)morpholino)acetate

Methyl2-(2-((3-bromophenoxy)methyl)morpholino)acetate

Cat. No.: B11783601
M. Wt: 344.20 g/mol
InChI Key: UESZMPMQVHEAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate typically involves the reaction of 3-bromophenol with methyl 2-chloroacetate in the presence of a base to form methyl 2-(3-bromophenoxy)acetate. This intermediate is then reacted with morpholine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound .

Scientific Research Applications

Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate is unique due to its combination of a bromophenoxy group and a morpholino moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C14H18BrNO4

Molecular Weight

344.20 g/mol

IUPAC Name

methyl 2-[2-[(3-bromophenoxy)methyl]morpholin-4-yl]acetate

InChI

InChI=1S/C14H18BrNO4/c1-18-14(17)9-16-5-6-19-13(8-16)10-20-12-4-2-3-11(15)7-12/h2-4,7,13H,5-6,8-10H2,1H3

InChI Key

UESZMPMQVHEAQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCOC(C1)COC2=CC(=CC=C2)Br

Origin of Product

United States

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